molecular formula C24H23N3O2 B008326 6-(5-Azido-5,6,7,8-tetrahydro-5,8,8-trimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid CAS No. 101705-41-3

6-(5-Azido-5,6,7,8-tetrahydro-5,8,8-trimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid

Cat. No. B008326
M. Wt: 385.5 g/mol
InChI Key: LRNDTPKGMUKSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Azido-5,6,7,8-tetrahydro-5,8,8-trimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological activity.

Scientific Research Applications

There are several potential scientific research applications for 6-(5-Azido-5,6,7,8-tetrahydro-5,8,8-trimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an anti-inflammatory agent, and it may also be effective against certain types of cancer. Additionally, this compound has been studied for its potential use as a tool in chemical biology research, particularly in the study of protein-protein interactions.

Mechanism Of Action

The mechanism of action of 6-(5-Azido-5,6,7,8-tetrahydro-5,8,8-trimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes or protein-protein interactions. This compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its potential anti-inflammatory effects. Additionally, this compound has been shown to bind to specific proteins involved in cancer cell growth, which may contribute to its potential anti-cancer effects.

Biochemical And Physiological Effects

Studies have shown that 6-(5-Azido-5,6,7,8-tetrahydro-5,8,8-trimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to bind to specific proteins involved in cancer cell growth, such as the androgen receptor. In vivo studies have shown that this compound can reduce inflammation in animal models, and it may also have potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

One advantage of using 6-(5-Azido-5,6,7,8-tetrahydro-5,8,8-trimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid in lab experiments is its potential as a tool in chemical biology research. This compound has been shown to have specific binding properties, which may be useful in the study of protein-protein interactions. Additionally, this compound has potential as a drug candidate for the treatment of various diseases. One limitation of using this compound in lab experiments is its complex synthesis method, which may require specialized equipment and expertise.

Future Directions

There are several future directions for the study of 6-(5-Azido-5,6,7,8-tetrahydro-5,8,8-trimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid. One area of interest is in the development of new drugs for the treatment of various diseases. Further studies are needed to determine the potential efficacy and safety of this compound as a drug candidate. Additionally, this compound may have potential as a tool in chemical biology research, particularly in the study of protein-protein interactions. Further studies are needed to determine the specific binding properties of this compound and its potential applications in this area. Finally, the synthesis method for this compound may be further optimized to improve yield and purity, which may make it more accessible for scientific research.

Synthesis Methods

The synthesis of 6-(5-Azido-5,6,7,8-tetrahydro-5,8,8-trimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to produce the final product. The synthesis method has been optimized over time to improve yield and purity, and several variations of the method have been reported in the literature.

properties

CAS RN

101705-41-3

Product Name

6-(5-Azido-5,6,7,8-tetrahydro-5,8,8-trimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

6-(5-azido-5,8,8-trimethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C24H23N3O2/c1-23(2)10-11-24(3,26-27-25)20-9-8-18(14-21(20)23)16-4-5-17-13-19(22(28)29)7-6-15(17)12-16/h4-9,12-14H,10-11H2,1-3H3,(H,28,29)

InChI Key

LRNDTPKGMUKSNO-UHFFFAOYSA-N

SMILES

CC1(CCC(C2=C1C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)N=[N+]=[N-])C

Canonical SMILES

CC1(CCC(C2=C1C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)N=[N+]=[N-])C

synonyms

6-(5-azido-5,6,7,8-tetrahydro-5,8,8-trimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid
azidoretinoid 2

Origin of Product

United States

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